molecular formula C26H58Br2N2 B14334622 N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide CAS No. 106327-24-6

N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide

Cat. No.: B14334622
CAS No.: 106327-24-6
M. Wt: 558.6 g/mol
InChI Key: KLGKSFXSPMMQQZ-UHFFFAOYSA-L
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Description

N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six propyl groups attached to an octane backbone, with two aminium groups at the 1 and 8 positions, each paired with a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide typically involves the following steps:

    Formation of the Octane Backbone: The initial step involves the preparation of the octane backbone through a series of alkylation reactions.

    Introduction of Propyl Groups: Propyl groups are introduced via nucleophilic substitution reactions, where appropriate leaving groups are replaced by propyl groups.

    Formation of Dibromide Salt: The final step involves the formation of the dibromide salt by reacting the aminium compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the aminium groups to amine groups.

    Substitution: Nucleophilic substitution reactions can replace the bromide ions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like hydroxide ions (OH^-), cyanide ions (CN^-), or alkoxide ions (RO^-) can be used for substitution reactions.

Major Products

    Oxidation: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-dione.

    Reduction: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-diamine.

    Substitution: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) derivatives with different anions.

Scientific Research Applications

N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biological probe or drug candidate.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s aminium groups can form ionic bonds with negatively charged sites on target molecules, leading to inhibition or activation of biological pathways. The propyl groups may enhance the compound’s lipophilicity, facilitating its penetration into cells.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexamethyloctane-1,8-bis(aminium) dibromide
  • N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexaethyloctane-1,8-bis(aminium) dibromide

Uniqueness

N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide is unique due to its specific propyl group substitutions, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

106327-24-6

Molecular Formula

C26H58Br2N2

Molecular Weight

558.6 g/mol

IUPAC Name

tripropyl-[8-(tripropylazaniumyl)octyl]azanium;dibromide

InChI

InChI=1S/C26H58N2.2BrH/c1-7-19-27(20-8-2,21-9-3)25-17-15-13-14-16-18-26-28(22-10-4,23-11-5)24-12-6;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

KLGKSFXSPMMQQZ-UHFFFAOYSA-L

Canonical SMILES

CCC[N+](CCC)(CCC)CCCCCCCC[N+](CCC)(CCC)CCC.[Br-].[Br-]

Origin of Product

United States

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